Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate
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Overview
Description
Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound is characterized by the presence of a quinoline ring system, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate typically involves the reaction of 2-chloroaniline with ethyl 2-oxoacetate to form an intermediate, which is then reacted with 4-hydroxyquinoline-2-carboxylic acid under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimalarial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pamaquine: An antimalarial agent with a similar quinoline ring system.
Chloroquine: Another antimalarial compound with structural similarities.
Tafenoquine: Known for its antimalarial properties and quinoline structure.
Bulaquine: A derivative of primaquine with enhanced activity.
Quinine: A well-known antimalarial agent with a quinoline core.
Mefloquine: Used for the treatment and prevention of malaria.
Amodiaquine: Exhibits both antimalarial and anti-inflammatory activities.
Uniqueness
Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-25-19(24)16-10-17(12-6-2-4-8-14(12)21-16)26-11-18(23)22-15-9-5-3-7-13(15)20/h2-10H,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLIVHATYAJMAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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